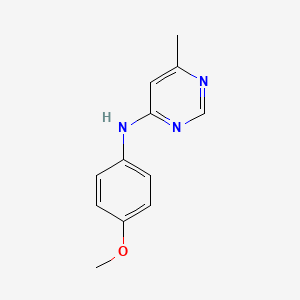![molecular formula C20H15N5O B2691963 N-([1,1'-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396877-69-2](/img/structure/B2691963.png)
N-([1,1'-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-([1,1’-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide” is a complex organic molecule. It contains a biphenyl group, which is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It also contains a tetrazole group, which is a class of heterocyclic compounds containing a 5-member ring of four nitrogen atoms and one carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The biphenyl group would likely contribute to the rigidity and planarity of the molecule . The tetrazole group could potentially introduce some polarity or reactivity into the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . The biphenyl group in the compound is known to undergo reactions such as electrophilic aromatic substitution .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Applications
A study highlights the microwave-assisted synthesis of N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide, demonstrating its efficient production method. These compounds exhibit a range of activities, including bactericidal, pesticidal, herbicidal, and antimicrobial properties, suggesting their wide applicability in agriculture and medicine (Hu et al., 2011).
Antiallergic Activity
Research has shown the synthesis and quantitative structure-activity relationships of antiallergic 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides. These studies indicate the potential of such compounds in developing potent antiallergic medications, with certain derivatives demonstrating significant potency in comparison to existing treatments (Ford et al., 1986).
Electrochromic and Electronic Material Applications
Another study focuses on the synthesis and electrochromic properties of polyamides having pendent carbazole groups. These materials, derived from similar chemical backbones, show potential for use in electronic displays and devices due to their reversible color change upon electrical stimulation, indicating their utility in smart materials and technologies (Hsiao et al., 2013).
Diuretic Activity
Further research into biphenyl benzothiazole-2-carboxamide derivatives, closely related chemically, has identified compounds with promising diuretic activity. Such findings support the potential therapeutic applications of these compounds in treating conditions requiring diuresis (Yar & Ansari, 2009).
Cannabinoid Receptor Antagonists
The structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists have been explored, with certain compounds identified as potent, specific antagonists for the brain cannabinoid receptor (CB1). This suggests potential applications in developing therapies to counteract the effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
Mecanismo De Acción
Target of Action
The primary target of the compound N-([1,1’-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is the programmed cell death protein 1 (PD-1) and its ligand PD-L1 . These proteins play a crucial role in the immune system’s response to cancer cells. By targeting these proteins, the compound can potentially influence the immune system’s ability to recognize and destroy cancer cells .
Mode of Action
N-([1,1’-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide interacts with its targets, PD-1 and PD-L1, by binding to the PD-L1 protein at its PD-1 binding site . This interaction can disrupt the PD-1/PD-L1 pathway, which is often exploited by cancer cells to evade the immune system . By inhibiting this pathway, the compound can enhance the immune system’s ability to target and destroy cancer cells .
Biochemical Pathways
The compound N-([1,1’-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide affects the PD-1/PD-L1 pathway, a critical biochemical pathway in the immune response to cancer . By inhibiting this pathway, the compound can disrupt the ability of cancer cells to evade the immune system, leading to enhanced immune response against the cancer cells .
Pharmacokinetics
These properties include how well the compound is absorbed into the body, how it is distributed within the body, how it is metabolized, and how it is excreted from the body .
Result of Action
The molecular and cellular effects of N-([1,1’-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide’s action primarily involve the enhancement of the immune system’s ability to target and destroy cancer cells . By inhibiting the PD-1/PD-L1 pathway, the compound can disrupt the ability of cancer cells to evade the immune system, leading to an enhanced immune response against the cancer cells .
Propiedades
IUPAC Name |
2-phenyl-N-(2-phenylphenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O/c26-20(19-22-24-25(23-19)16-11-5-2-6-12-16)21-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTUBUSLYNXHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=NN(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
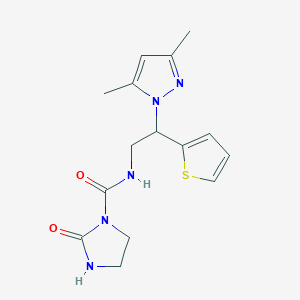



![1-Cyclohexyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2691887.png)
![(E)-2-Cyano-3-[5-(4-nitrophenyl)thiophen-2-yl]-N-propan-2-ylprop-2-enamide](/img/structure/B2691889.png)
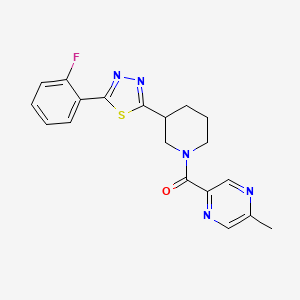
![N-cycloheptyl-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2691891.png)
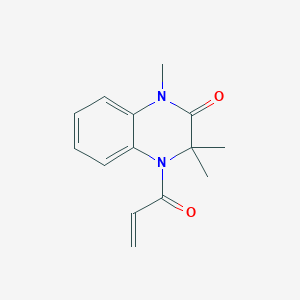
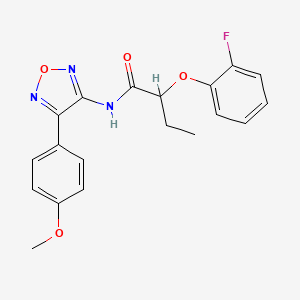
![2-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2691895.png)
![7-(Propan-2-yl)-2,4,5,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene-3-thiol](/img/structure/B2691896.png)
![N-Benzo[1,3]dioxol-5-ylmethyl-2,5-dimethyl-benzenesulfonamide](/img/structure/B2691901.png)
